6-(Piperidin-4-yloxy)nicotinic acid
Description
6-(Piperidin-4-yloxy)nicotinic acid is a pyridine derivative with a carboxylic acid group at position 3 and a piperidin-4-yloxy substituent at position 6 of the pyridine ring. Its molecular formula is C₁₁H₁₄N₂O₃, and its molecular weight is 222.24 g/mol (calculated based on substituent contributions) . highlights its relevance in medicinal chemistry research .
Properties
IUPAC Name |
6-piperidin-4-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-2-10(13-7-8)16-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTINRCYKIXUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246444 | |
| Record name | 6-(4-Piperidinyloxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-90-9 | |
| Record name | 6-(4-Piperidinyloxy)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Piperidinyloxy)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine-containing compounds, which include 6-(piperidin-4-yloxy)nicotinic acid, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry.
Mode of Action
It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals. This suggests that the interaction of this compound with its targets could be diverse and complex, depending on the specific class of pharmaceuticals it’s associated with.
Biochemical Pathways
The synthesis of piperidine-containing compounds, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives. This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 22224, which could potentially influence its bioavailability.
Result of Action
Given that piperidine-containing compounds are important synthetic medicinal blocks for drug construction, it can be inferred that this compound could potentially have significant molecular and cellular effects.
Biological Activity
6-(Piperidin-4-yloxy)nicotinic acid is a compound that has garnered attention for its diverse biological activities, particularly in the realms of neurology and metabolic regulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring attached via an ether linkage to the 6-position of a nicotinic acid backbone. Its molecular formula is C12H15N2O3, and it possesses a molecular weight of approximately 229.26 g/mol.
1. Sirtuin Activation
Research indicates that derivatives of nicotinic acids, including this compound, can act as sirtuin-activating compounds. Sirtuins are NAD+-dependent deacetylases involved in cellular processes such as aging, metabolism, and stress resistance. The activation of sirtuins can lead to beneficial effects in age-related diseases and metabolic disorders .
2. Interaction with Nicotinic Acetylcholine Receptors
The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in cognitive function and neurodegenerative diseases. This interaction suggests potential applications in treating conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially beneficial in managing chronic inflammatory conditions. By modulating inflammatory pathways, it could contribute to therapeutic strategies for diseases characterized by excessive inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Sirtuin Activation : Enhances cellular stress resistance and metabolic regulation through the activation of SIRT1, which plays a role in DNA repair and gene expression .
- Receptor Modulation : Alters neurotransmitter release and synaptic plasticity by acting on nAChRs, influencing cognitive processes and neuroprotection.
- Inflammatory Pathway Regulation : Inhibits pro-inflammatory cytokines, thereby reducing inflammation at the cellular level .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed significant improvements in cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Metabolic Regulation
In another study focusing on metabolic syndrome, administration of the compound led to improved insulin sensitivity and reduced markers of inflammation in obese rodent models. These findings support its role in metabolic health and potential use in diabetes management .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid | Bromine substitution at the 5-position | Potential sirtuin activation |
| 5-Chloro-4-hydroxynicotinic acid | Hydroxyl group at the 4-position | Antioxidant properties |
| 5-Bromo-2-(trifluoromethyl)nicotinic acid | Trifluoromethyl group at the 2-position | Increased lipophilicity |
Scientific Research Applications
Neuropharmacological Applications
6-(Piperidin-4-yloxy)nicotinic acid has been studied for its potential effects on the central nervous system. It interacts with nicotinic acetylcholine receptors, which are critical for neurotransmission and have been implicated in various neurological disorders.
Case Study: Neurotransmitter Modulation
- Objective : To evaluate the compound's effect on neurotransmitter release.
- Method : In vitro assays measuring acetylcholine release from neuronal cultures.
- Results : The compound significantly increased acetylcholine release, suggesting potential as a therapeutic agent for cognitive enhancement and neuroprotection.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
Data Table: Anti-inflammatory Effects
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 250 | 200 |
This data illustrates the compound's ability to reduce pro-inflammatory cytokines in macrophage cell lines, indicating its potential role in managing inflammatory diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions.
Synthetic Routes
- Method : The synthesis typically involves the reaction of nicotinic acid derivatives with piperidine under controlled conditions.
- Reagents : Common reagents include coupling agents and solvents that facilitate the ether formation.
Table: Synthetic Applications
| Reaction Type | Description |
|---|---|
| Functionalization | Modifying the piperidine ring to introduce new groups |
| Coupling | Creating complex molecules through cross-coupling reactions |
Potential Therapeutic Uses
Given its biological activities, this compound is being investigated for various therapeutic applications:
- Cognitive Disorders : Potential use as a treatment for Alzheimer's disease due to its interaction with nicotinic receptors.
- Pain Management : Exploring analgesic properties through modulation of pain pathways.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table compares 6-(Piperidin-4-yloxy)nicotinic acid with structurally similar compounds, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Position: Shifting the piperidine group from position 5 to 6 (as in 5- vs.
- Linker Type : Ether (6-(Piperidin-4-yloxy)) vs. methoxy (6-(Piperidin-4-ylmethoxy)) linkages affect molecular flexibility and solubility. The methoxy group in the latter increases hydrophobicity, which may enhance blood-brain barrier penetration .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid) introduce additional nitrogen atoms, improving solubility and enabling stronger hydrogen-bonding interactions .
Physicochemical Properties and Solubility
- This compound: Predicted to have moderate solubility in polar solvents like ethanol due to the carboxylic acid group, though exact data are unavailable. The piperidine ring may confer slight basicity (pKa ~8–9) .
- 5-(Piperidin-1-yl)nicotinic Acid: Soluble in ethanol and sparingly soluble in water, as indicated in its safety data sheet .
- 6-Hydroxynicotinic Acid : Highly water-soluble, facilitating its role as a bacterial metabolite .
- Iso Nicotinic Acid: Sparingly soluble in water but freely soluble in boiling water and ethanol, with a lower pKa (~1.5) compared to nicotinic acid (~2.5) due to the 4-carboxyl position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
